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Abstract
This technical guide provides a comprehensive overview of the gas-phase structure of

dimethylzinc (Zn(CH₃)₂), a pivotal organometallic compound with significant applications in

organic synthesis and materials science. The document synthesizes experimental data,

primarily from gas electron diffraction (GED), and theoretical insights from computational

chemistry to delineate the precise molecular geometry, including bond lengths, bond angles,

and the dynamics of methyl group rotation. Detailed experimental and computational protocols

are provided to serve as a valuable resource for researchers, scientists, and professionals in

drug development and related fields. All quantitative data is presented in a clear, tabular format,

and logical workflows are visualized using Graphviz diagrams.

Introduction
Dimethylzinc holds a historic position as one of the first organometallic compounds to be

synthesized. Its high vapor pressure and reactivity have made it an indispensable reagent in

various chemical transformations and a key precursor in Metal-Organic Chemical Vapor

Deposition (MOCVD) for the fabrication of semiconductor materials. A thorough understanding

of its intrinsic molecular structure in the gas phase, free from intermolecular interactions

present in condensed phases, is crucial for elucidating its reactivity and designing new

applications. This guide aims to provide an in-depth analysis of the gas-phase structure of

dimethylzinc, drawing upon established experimental and theoretical studies.
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Molecular Structure and Geometry
The gas-phase structure of dimethylzinc has been accurately determined by gas electron

diffraction and further elucidated by theoretical calculations. The molecule adopts a linear

arrangement of the C-Zn-C atomic backbone.

Experimental Data
Gas electron diffraction (GED) studies have been paramount in determining the precise

geometric parameters of dimethylzinc in its gaseous state. The key structural parameters are

summarized in Table 1. The experimental data confirms a linear C-Zn-C arrangement, with the

methyl groups exhibiting nearly free rotation about the Zn-C bonds.

Theoretical Calculations
Computational studies, primarily employing Density Functional Theory (DFT), have

corroborated the experimental findings and provided deeper insight into the molecule's

conformational energetics. Theoretical calculations at the B3LYP/SDD level of theory have

shown that the eclipsed conformation (D₃h symmetry) represents the global energy minimum.

[1][2] The staggered conformation (D₃d symmetry) is the transition state for the rotation of the

methyl groups.[1][2]

Quantitative Structural Data
The geometric parameters of gas-phase dimethylzinc, as determined by experimental and

theoretical methods, are presented in Table 1 for direct comparison.

Table 1: Experimental and Theoretical Gas-Phase Structural Parameters of Dimethylzinc
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Parameter Experimental (GED) Theoretical (B3LYP/SDD)

Bond Lengths

Zn-C 193.0 (±0.2) pm 196.0 pm

C-H 110.0 (±0.5) pm -

Bond Angles

∠ C-Zn-C 180° 180.0°

∠ Zn-C-H 110.0 (±0.5)° -

Rotational Barrier

Methyl Group Rotation -1.5 (±1.6) kJ/mol 0.10 kJ/mol

Experimental data sourced from Almenningen et al. (1982). Theoretical data sourced from

Haaland et al. (2003).

Experimental and Computational Protocols
Gas Electron Diffraction (GED) Experimental Protocol
The determination of the gas-phase structure of dimethylzinc was achieved using a well-

established gas electron diffraction technique. A general protocol for such an experiment is as

follows:

Sample Introduction: A gaseous sample of dimethylzinc is introduced into a high-vacuum

diffraction chamber through a fine nozzle (typically around 0.2 mm in diameter). For a volatile

liquid like dimethylzinc, the sample is maintained at a controlled temperature (around 20°C)

to ensure a steady vapor pressure.

Electron Beam Generation and Interaction: A high-energy beam of electrons (typically

around 40-60 keV) is generated from an electron gun and directed to intersect the effusing

gas jet at a right angle.

Scattering and Detection: The electrons are scattered by the gas-phase molecules. The

resulting concentric diffraction pattern of scattered electrons is recorded on a detector, which
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could be a photographic plate or a modern imaging plate. To capture a wide range of

scattering angles, patterns are typically recorded at two different nozzle-to-detector distances

(for dimethylzinc, these were approximately 48 cm and 20 cm).

Data Processing and Analysis:

The recorded diffraction patterns are digitized and radially averaged to obtain a one-

dimensional intensity profile as a function of the scattering angle.

The experimental molecular scattering intensity is extracted after subtracting the atomic

scattering background.

A theoretical molecular scattering curve is calculated based on a model of the molecule's

geometry.

A least-squares refinement process is used to adjust the geometric parameters of the

model (bond lengths, bond angles) to achieve the best possible fit between the theoretical

and experimental scattering curves. This refinement yields the final molecular structure.

Computational Chemistry Protocol (DFT)
Modern theoretical calculations play a crucial role in complementing experimental data and

exploring aspects of molecular structure that are difficult to probe experimentally, such as

rotational barriers. A typical protocol for calculating the gas-phase structure and methyl

rotational barrier of dimethylzinc using Density Functional Theory (DFT) is outlined below:

Software: A quantum chemistry software package such as Gaussian, ORCA, or

TURBOMOLE is used.

Methodology:

Functional: The B3LYP hybrid functional is a common and reliable choice for

organometallic compounds.

Basis Set: A double-zeta basis set with polarization functions, such as def2-SVP or 6-

31G(d,p), is suitable for geometry optimization. For more accurate energy calculations, a

larger triple-zeta basis set like def2-TZVP can be employed. The Stuttgart/Dresden (SDD)

effective core potential is often used for the zinc atom to account for relativistic effects.
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Geometry Optimization:

An initial structure of dimethylzinc is built.

A geometry optimization is performed to find the lowest energy structure. For

dimethylzinc, this corresponds to the eclipsed (D₃h) conformation. The absence of

imaginary frequencies in the subsequent vibrational frequency calculation confirms that a

true minimum has been located.

Rotational Barrier Calculation:

To determine the rotational barrier of the methyl groups, a potential energy surface scan is

performed. This involves constraining the H-C-C-H dihedral angle and performing a series

of geometry optimizations at fixed increments of this angle (e.g., every 10-15 degrees)

from the eclipsed to the staggered conformation.

The energy difference between the optimized eclipsed (minimum energy) and staggered

(maximum energy) conformations provides the rotational barrier.

Visualizations
Caption: Ball-and-stick model of dimethylzinc with experimental bond length.
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Caption: Workflow for Gas Electron Diffraction (GED) structure determination.

Conclusion
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The gas-phase structure of dimethylzinc is well-characterized as a linear molecule with a C-

Zn-C bond angle of 180°. Gas electron diffraction experiments have provided precise values for

the Zn-C and C-H bond lengths. Theoretical calculations are in good agreement with

experimental data and indicate a very low barrier to the rotation of the methyl groups,

suggesting they are virtually free to rotate in the gas phase. The detailed structural parameters

and methodologies presented in this guide offer a foundational understanding for researchers

working with dimethylzinc and related organometallic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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